molecular formula C8H4Cl2O2S2 B1377300 5-Chloro-1-benzothiophene-3-sulfonyl chloride CAS No. 1158208-47-9

5-Chloro-1-benzothiophene-3-sulfonyl chloride

Cat. No.: B1377300
CAS No.: 1158208-47-9
M. Wt: 267.2 g/mol
InChI Key: OCOLHKPAUQGRME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 5-Chloro-1-benzothiophene-3-sulfonyl chloride typically involves the chlorination of benzothiophene derivatives followed by sulfonylation. One common method includes the reaction of 5-chlorobenzothiophene with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5-Chloro-1-benzothiophene-3-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and various nucleophiles. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

5-Chloro-1-benzothiophene-3-sulfonyl chloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-1-benzothiophene-3-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. These reactions are facilitated by the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles such as amines and alcohols .

Comparison with Similar Compounds

5-Chloro-1-benzothiophene-3-sulfonyl chloride can be compared with other sulfonyl chlorides and benzothiophene derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications compared to its analogs.

Properties

IUPAC Name

5-chloro-1-benzothiophene-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2O2S2/c9-5-1-2-7-6(3-5)8(4-13-7)14(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCOLHKPAUQGRME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CS2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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